7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex organic compound characterized by its unique molecular structure This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological and chemical properties
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines (pps) have been identified as strategic compounds for optical applications . They have also been highlighted for their anticancer potential and enzymatic inhibitory activity .
Mode of Action
Pps have been noted for their tunable photophysical properties, where electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Pps have been recognized for their significant photophysical properties, suggesting they may interact with biochemical pathways related to light absorption and emission .
Result of Action
Pps have been noted for their significant inhibitory activity, suggesting they may have a notable effect on cell proliferation .
Action Environment
Pps have been recognized for their good solid-state emission intensities, suggesting that they may be influenced by environmental factors such as light and temperature .
Biochemical Analysis
Biochemical Properties
7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been identified as a strategic compound for optical applications due to its tunable photophysical properties . Electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors
Cellular Effects
Related pyrazolo[1,5-a]pyrimidines have shown significant inhibitory activity against certain cell lines
Molecular Mechanism
Related compounds have shown inhibitory activity against CDK2, a protein kinase involved in cell cycle regulation
Metabolic Pathways
Related compounds have been found to undergo Phase II conjugation by GST enzymes in hepatocytes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the reaction of 4-methylphenyl hydrazine with a suitable pyrimidine derivative under acidic conditions. The reaction mixture is then subjected to heating and further chemical modifications to introduce the carboxylic acid group at the 3-position of the pyrazolo[1,5-a]pyrimidine ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistency and efficiency. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is studied for its potential biological activities. It has shown promise in various assays, including enzyme inhibition and receptor binding studies.
Medicine: This compound has been investigated for its medicinal properties, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
4-Methylphenyl derivatives:
Uniqueness: 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid stands out due to its specific combination of the pyrazolo[1,5-a]pyrimidine core and the 4-methylphenyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-2-4-10(5-3-9)12-6-7-15-13-11(14(18)19)8-16-17(12)13/h2-8H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQXKRUFIXUDQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182106 | |
Record name | 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-51-6 | |
Record name | 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832737-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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